
Beryllium;neon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium;neon is a compound that involves the interaction between beryllium and neon. Beryllium is a chemical element with the symbol “Be” and atomic number 4, known for its impressive stiffness, light weight, and resistance to thermal expansion . Neon, on the other hand, is a noble gas with the symbol “Ne” and atomic number 10, known for its inertness and lack of reactivity
Méthodes De Préparation
The preparation of beryllium;neon compounds typically involves the use of advanced techniques such as laser evaporation and matrix isolation. For example, the cyclic molecule Be₂O₂ can be made by evaporating beryllium with a laser in the presence of oxygen and an excess of inert gas, such as neon . This method allows for the stabilization of the compound in a solid neon matrix, which can then be studied using infrared spectroscopy.
Analyse Des Réactions Chimiques
Beryllium;neon compounds undergo various types of chemical reactions, including coordination with other molecules. For instance, beryllium sulfite molecules (BeO₂S) can coordinate neon onto the beryllium atom . The dissociation energy for neon in these compounds is relatively low, indicating weak interactions. Common reagents used in these reactions include dioxygen and carbon monoxide, which react with beryllium gas to form compounds like NeBeCO₃ . The major products formed from these reactions are typically coordination complexes that can be studied for their structural and electronic properties.
Applications De Recherche Scientifique
Beryllium;neon compounds have several scientific research applications. In chemistry, they are used to study the interactions between noble gases and other elements, providing insights into the behavior of inert gases in various environments . In biology and medicine, beryllium compounds are studied for their potential effects on biological systems, including their role in immune responses and potential toxicity . In industry, beryllium is used in alloys and ceramics for its high strength and thermal conductivity, while neon is used in lighting and high-voltage indicators .
Mécanisme D'action
The mechanism of action of beryllium;neon compounds involves the coordination of neon atoms to beryllium centers. The neon atoms are attracted to the positively charged beryllium atoms, forming weak bonds that can be studied using spectroscopic techniques . These interactions can affect the electronic properties of the beryllium center, influencing its reactivity and stability. The molecular targets and pathways involved in these interactions are primarily related to the coordination chemistry of beryllium and the inert nature of neon.
Comparaison Avec Des Composés Similaires
Beryllium;neon compounds can be compared to other noble gas compounds, such as those involving helium or argon. Similar compounds include NeBeCO₃, NeBeO₂, and NeBeS . These compounds are unique due to the specific interactions between neon and beryllium, which are influenced by the low polarizability and high ionization potential of neon . Compared to other noble gas compounds, this compound compounds exhibit weaker interactions and lower dissociation energies, making them interesting subjects for studying the limits of noble gas chemistry.
Propriétés
Numéro CAS |
39407-23-3 |
|---|---|
Formule moléculaire |
BeNe |
Poids moléculaire |
29.192 g/mol |
Nom IUPAC |
beryllium;neon |
InChI |
InChI=1S/Be.Ne |
Clé InChI |
KCUYUGFQWNPSKO-UHFFFAOYSA-N |
SMILES canonique |
[Be].[Ne] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)

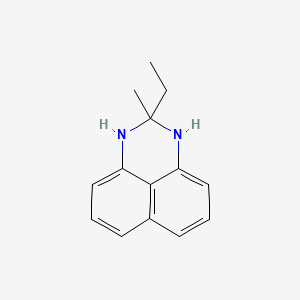
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
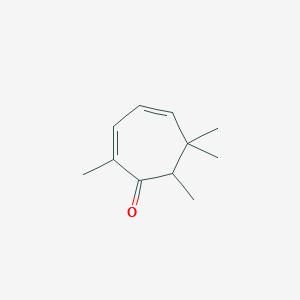
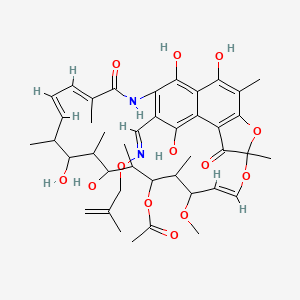

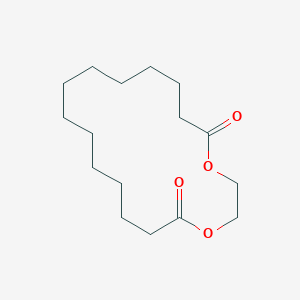


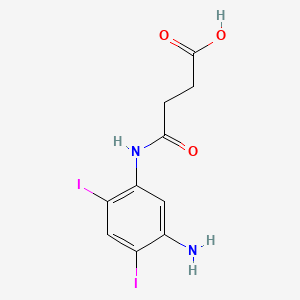


![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
